molecular formula C11H20O2 B13755532 2,5-Dimethyl-2-hepten-6-yl acetate CAS No. 63270-15-5

2,5-Dimethyl-2-hepten-6-yl acetate

Cat. No.: B13755532
CAS No.: 63270-15-5
M. Wt: 184.27 g/mol
InChI Key: NYHDGYDCGSOHPJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2-hepten-6-yl acetate is an organic ester compound with the molecular formula C11H20O2 . It is also known systematically as 3,6-dimethylhept-5-en-2-yl acetate . Researchers should note that this specific compound is distinct from the more widely documented flavor and fragrance agent 6-methyl-5-hepten-2-yl acetate (FEMA 4177), which has a molecular formula of C10H18O2 and is reported to have a fruity odor . The provided this compound is presented as a high-purity chemical entity for research and development purposes, particularly for studies in organic synthesis, chemical ecology, and the exploration of new fragrance or flavor molecules. Its structure, characterized by an acetate group and a branched heptene chain, makes it a candidate for investigating structure-activity relationships and reaction mechanisms in ester chemistry. This product is intended for laboratory research use only and is not classified, graded, or intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63270-15-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3,6-dimethylhept-5-en-2-yl acetate

InChI

InChI=1S/C11H20O2/c1-8(2)6-7-9(3)10(4)13-11(5)12/h6,9-10H,7H2,1-5H3

InChI Key

NYHDGYDCGSOHPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C)C(C)OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2,5 Dimethyl 2 Hepten 6 Yl Acetate

Chemo- and Stereoselective Synthetic Approaches

The synthesis of 2,5-Dimethyl-2-hepten-6-yl acetate (B1210297) and its precursors requires careful consideration of regioselectivity and stereoselectivity to achieve the desired isomeric purity. Modern synthetic methods offer various pathways to construct the dimethylheptenyl skeleton and introduce the acetate functionality with high precision.

Total Synthesis Pathways and Reaction Design for the 2,5-Dimethyl-2-hepten-6-yl Acetate Skeleton

While a specific total synthesis for this compound is not extensively documented in dedicated literature, a plausible and efficient pathway can be designed based on established organometallic and olefination reactions, drawing parallels from the synthesis of its isomers and related terpene structures.

A logical retrosynthetic analysis suggests that the target molecule can be obtained from the corresponding alcohol, 2,5-dimethyl-2-hepten-6-ol, via acetylation. The synthesis of this key alcohol intermediate can be approached through several routes. One such strategy involves the Grignard reaction. For instance, the synthesis of the isomeric alcohol, 2,6-dimethyl-5-hepten-2-ol, has been achieved by reacting 6-methyl-5-hepten-2-one (B42903) with a methyl Grignard reagent google.com. A similar approach could be envisioned for 2,5-dimethyl-2-hepten-6-ol, potentially starting from a suitably substituted heptenone.

Another powerful method for constructing the carbon skeleton is through olefination reactions. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are well-established for the stereoselective formation of carbon-carbon double bonds chemguide.co.uk. These reactions could be employed to couple smaller fragments and construct the desired 2,5-dimethyl-2-heptene backbone.

A synthetic pathway for the related compound 2,6-dimethyl-5-heptenal (B93204) involves the reduction of 6-methyl-5-hepten-2-one to the corresponding alcohol, followed by halogenation and a Grignard reaction with a formate (B1220265) ester google.com. This multi-step sequence highlights the versatility of common organic transformations in building such branched structures.

The synthesis of 5,6-dimethyl-5-hepten-2-one, a key intermediate for some irone derivatives, has been accomplished through the palladium-catalyzed reaction of 2,3-dimethyl-1,3-butadiene (B165502) with methyl acetoacetate (B1235776) researchgate.net. This demonstrates the utility of transition metal catalysis in forming the core structure.

A hypothetical synthetic sequence for this compound could therefore commence with the synthesis of a suitable ketone precursor, followed by a stereoselective reduction or Grignard addition to introduce the hydroxyl group at the C-6 position. The final step would be the acetylation of the resulting alcohol.

Starting Material(s)Key Reaction(s)Intermediate(s)Target Precursor
Suitably substituted heptenone & Methyl Grignard reagentGrignard Reaction-2,5-Dimethyl-2-hepten-6-ol
Appropriate aldehyde/ketone & Phosphonium ylideWittig/HWE Reaction-2,5-Dimethyl-2-heptene skeleton
6-Methyl-5-hepten-2-oneReduction, Halogenation, Grignard with formate6-Methyl-5-hepten-2-ol, 2-halo-6-methyl-5-heptene2,6-Dimethyl-5-heptenal
2,3-Dimethyl-1,3-butadiene & Methyl acetoacetatePalladium-catalyzed telomerization3-Carbomethoxy-5,6-dimethyl-5-hepten-2-one5,6-Dimethyl-5-hepten-2-one

Enzymatic and Biocatalytic Routes to this compound and its Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules like this compound and its precursors. Enzymes, particularly lipases, are widely used for their ability to catalyze reactions with high enantio- and regioselectivity under mild conditions. libretexts.orgdoi.org

Terpene synthases are another class of enzymes with immense potential in constructing complex terpene skeletons from simple precursors. rsc.orgrsc.org While not directly applied to this compound, the principles of engineering these enzymes could be adapted to create biocatalysts for the synthesis of the dimethylheptene core. Furthermore, biocatalytic methods are being explored for the functionalization of terpenes to produce valuable biopolymers, showcasing the power of enzymes in transforming these natural building blocks. nih.govresearchgate.net

Enzyme ClassReaction TypeSubstrate(s)Product(s)
Lipase (B570770)Enantioselective acylationRacemic 2,5-dimethyl-2-hepten-6-ol, Acyl donorEnantiomerically enriched this compound, Unreacted alcohol enantiomer
Terpene Synthase (engineered)Cyclization/RearrangementAcyclic isoprenoid pyrophosphateDimethylheptene skeleton
OxidoreductasesOxidation/ReductionTerpene precursorsFunctionalized terpene intermediates

Strategic Acetylation of Heptenol Intermediates

The final step in the synthesis of this compound is the acetylation of the corresponding alcohol, 2,5-dimethyl-2-hepten-6-ol. This can be achieved through various chemical and enzymatic methods.

Conventional chemical acetylation often involves the use of acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base such as pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org These methods are generally efficient and high-yielding. For instance, a variety of alcohols, phenols, and amines can be acetylated using acetic anhydride with catalysts like copper(II) tetrafluoroborate (B81430) or phosphomolybdic acid under mild, solvent-free conditions. organic-chemistry.org

Enzymatic acetylation, as mentioned previously, provides a milder and more selective alternative. researchgate.net Lipases are commonly employed for this purpose, often using vinyl acetate or other activated acyl donors. doi.org This approach is particularly advantageous when dealing with sensitive substrates or when stereoselectivity is crucial. The regioselective enzymatic acylation of polyhydroxylated sesquiterpenoids has demonstrated the ability of lipases to differentiate between primary, secondary, and even tertiary alcohols. doi.org

Exploration of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics associated with the functional groups of this compound is crucial for predicting its reactivity and designing further chemical transformations.

Mechanistic Studies of Olefin and Acetate Functional Group Interconversions

The reactivity of this compound is primarily dictated by its carbon-carbon double bond (olefin) and the acetate ester group. The alkene moiety is susceptible to electrophilic addition reactions. chemguide.co.ukyoutube.com The mechanism of these reactions typically involves the formation of a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. The stability of the resulting carbocation plays a key role in determining the final product.

The acetate group can undergo hydrolysis, either acid- or base-catalyzed, to yield the corresponding alcohol, 2,5-dimethyl-2-hepten-6-ol, and acetic acid or an acetate salt. The mechanism of ester hydrolysis involves nucleophilic acyl substitution. Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, while under acidic conditions, the carbonyl oxygen is first protonated to activate the ester towards attack by a weaker nucleophile like water.

Radical and Tandem Reactions Involving Related Branched Alkene Systems

The olefinic bond in structures similar to this compound can participate in radical reactions. Radical additions to alkenes can be initiated by various radical initiators. A notable application is in radical cyclization reactions, where an intramolecular radical addition to a double bond leads to the formation of a cyclic compound. nih.govpsu.edu The regioselectivity of these cyclizations is often governed by Baldwin's rules. For instance, atom-transfer radical cyclization (ATRC) reactions of haloalkenes can lead to the formation of five- or six-membered rings. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient strategy for building molecular complexity. princeton.edu Cationic, anionic, pericyclic, and metal-catalyzed tandem reactions involving alkenes are well-documented. For example, a tandem reaction sequence can be initiated by the formation of a carbocation which then undergoes a series of cyclizations and rearrangements. Biomimetic tail-to-head terpene cyclizations, which involve carbocationic rearrangements, can be catalyzed by artificial enzyme mimics. nih.gov Such principles could be applied to design novel transformations of this compound and related branched alkenes.

Stereochemical Control in Double Bond Formation and Stereocenter Generation

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for biologically active molecules where specific isomers are often responsible for the desired effect. For this compound, two key stereochemical features need to be controlled: the geometry of the C2-C3 double bond (E/Z isomers) and the chirality of the stereocenter at C6 (R/S isomers).

Double Bond Geometry: The trisubstituted nature of the double bond in this compound makes its stereoselective formation challenging. Standard Wittig reactions often provide poor E/Z selectivity for such systems. However, modifications like the Horner-Wadsworth-Emmons reaction, using appropriately substituted phosphonate (B1237965) ylides, can offer greater control, often favoring the formation of the E-isomer. nih.gov The choice of reaction conditions, including the base and solvent, can significantly influence the stereochemical outcome.

Stereocenter Generation: The chiral center at C6 is introduced via the reduction of a ketone precursor or through an asymmetric addition to a prochiral center. For instance, if the synthesis proceeds through a ketone intermediate, its asymmetric reduction using chiral reducing agents like those derived from lithium aluminum hydride (e.g., BINAL-H) or through catalytic asymmetric hydrogenation could yield the alcohol with high enantiomeric excess.

Stereochemical ChallengePotential Control StrategyKey Considerations
C2=C3 Double Bond (E/Z) Horner-Wadsworth-Emmons OlefinationChoice of phosphonate reagent and reaction conditions (base, solvent, temperature).
C6 Stereocenter (R/S) Asymmetric reduction of a ketone precursorSelection of chiral catalyst or reagent (e.g., Noyori's catalysts, CBS reagents).
C6 Stereocenter (R/S) Chiral auxiliary-guided reactionAttachment and cleavage of the auxiliary group.

Derivatization and Structural Analog Generation

The generation of structural analogs of this compound is valuable for structure-activity relationship (SAR) studies, particularly if the compound is identified as a lead for a specific application. This involves systematically modifying the alkyl chain or the functional groups of the molecule.

Synthesis of Novel Analogs with Modified Alkyl Chains or Functional Groups

Building upon the proposed synthetic routes, analogs can be created by introducing variations at different stages of the synthesis.

Modification of the Alkyl Chain: If a Grignard reaction is employed to build the carbon skeleton, using different Grignard reagents (e.g., ethylmagnesium bromide instead of methylmagnesium bromide) would lead to analogs with modified alkyl substituents. For instance, a study on related 6-methoxy-2,6-dimethylheptanol derivatives demonstrated the synthesis of a variety of analogs by reacting an aldehyde with different alkyl magnesium bromides, resulting in compounds with diverse odor profiles. asianpubs.org

Modification of the Acetate Group: The acetate functional group can be readily replaced by other ester groups (e.g., propionate, butyrate) by using the corresponding acyl chlorides or anhydrides in the final esterification step. This would allow for probing the influence of the ester's steric and electronic properties.

Introduction of Other Functional Groups: The double bond serves as a handle for further functionalization. Reactions such as epoxidation, dihydroxylation, or ozonolysis could introduce new functional groups, leading to a wider array of structural analogs.

Selective Synthesis and Separation of Geometric and Chiral Isomers

While stereoselective synthesis aims to produce a single desired isomer, often mixtures of isomers are obtained. The separation of these isomers is therefore crucial for obtaining pure compounds for analysis and testing.

Separation of Geometric Isomers (E/Z): Geometric isomers, or diastereomers, generally exhibit different physical properties such as boiling points and polarity. This allows for their separation using standard chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). The choice of the stationary phase is critical for achieving good separation.

Separation of Chiral Isomers (Enantiomers): Enantiomers have identical physical properties in a non-chiral environment, making their separation more complex. The primary methods for separating enantiomers, a process known as chiral resolution, include:

Chiral Derivatization: Reacting the racemic alcohol precursor with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the separated enantiomers.

Chiral Chromatography: The direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in HPLC or GC. These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.

The development of efficient methods for both the stereoselective synthesis and the separation of isomers is paramount for the thorough investigation of compounds like this compound and its potential applications.

Advanced Spectroscopic and Chromatographic Characterization in Research on 2,5 Dimethyl 2 Hepten 6 Yl Acetate

Elucidation of Absolute and Relative Stereochemistry of 2,5-Dimethyl-2-hepten-6-yl Acetate (B1210297)

The molecule 2,5-dimethyl-2-hepten-6-yl acetate features a chiral center at the C-6 position, giving rise to enantiomers ((R)- and (S)-isomers). Furthermore, the double bond at the C-2 position can exist as geometric isomers (E- and Z-isomers), leading to the possibility of four distinct stereoisomers. The elucidation of the absolute and relative stereochemistry of these isomers is critical and is typically achieved through chiral chromatography.

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts diastereomerically with the enantiomers, leading to different retention times. For the analysis of this compound, the enantiomers would first be synthesized or isolated. Their separation would be attempted on a chiral GC column, such as one with a modified β-cyclodextrin phase. gcms.cznih.gov The resolution of the enantiomeric esters allows for the determination of the enantiomeric excess (% ee) in a sample. nih.govresearchgate.net

The general procedure involves:

Derivatization (if necessary): While the target molecule is already an acetate, in many cases, chiral alcohols are derivatized to enhance volatility and interaction with the CSP. nih.govresearchgate.net

Chiral GC Analysis: The sample is injected into a GC system equipped with a chiral column. A temperature program is optimized to achieve baseline separation of the enantiomers. gcms.cz

Identification: The separated enantiomers are detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The elution order can be determined by analyzing a sample enriched with a known enantiomer, which is typically synthesized using a stereoselective method.

While specific studies on the chiral separation of this compound are not prominent in the literature, the methodology is well-established for a wide array of chiral acetates and alcohols. nih.govresearchgate.netnih.gov The separation factor (α) is a key parameter in evaluating the effectiveness of the chiral separation. For instance, excellent resolutions have been achieved for compounds like 2-pentyl and 2-hexyl acetates on CP Chirasil-DEX CB columns. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. High-resolution NMR, using both one-dimensional (1D) and two-dimensional (2D) techniques, provides detailed information about the carbon skeleton, proton environments, and connectivity within the this compound molecule.

1D NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration). For this compound, one would expect to see characteristic signals for the vinylic proton, the proton at the acetate-bearing carbon (C-6), and various methyl and methylene (B1212753) groups. The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom, revealing the total number of carbons and their chemical nature (alkene, alkane, carbonyl).

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1-CH₃ 1.68 25.7
2-C - 131.5
2-CH₃ 1.60 17.6
3-H 5.10 124.5
4-CH₂ 2.05 35.0
5-CH 1.80 37.0
5-CH₃ 0.95 19.5
6-H 4.90 71.0
7-CH₃ 1.20 22.5
Acetate-CH₃ 2.04 21.0

Note: These are predicted values and may vary from experimental results.

2D NMR: To unambiguously assign these signals and confirm the structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For example, it would show a correlation between the proton at C-6 and the protons on C-5 and C-7.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of each carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (like C-2) and piecing together the molecular fragments. For instance, a correlation from the acetate methyl protons to the carbonyl carbon (C=O) would confirm the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can help distinguish between (E) and (Z) isomers of the double bond by identifying protons that are close in space.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique used to study chemical reactions that proceed via radical pair intermediates. wikipedia.org It detects non-equilibrium nuclear spin state populations, which manifest as strongly enhanced absorption or emission signals in the NMR spectrum of the reaction products. wikipedia.org This provides a mechanistic fingerprint, confirming the involvement of radicals.

While no specific CIDNP studies on this compound have been reported, the technique could be applied to investigate its thermal or photochemical decomposition. For example, the photolysis of the acetate could lead to the formation of a radical pair. The subsequent reactions of these radicals would produce products with polarized NMR signals, offering insights into the reaction mechanism. nih.govmdpi.com The analysis of CIDNP effects allows for the identification of radical intermediates and the determination of the magnetic properties of these transient species. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. When coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a cornerstone of metabolite profiling.

For this compound (C₁₁H₂₀O₂), HRMS can confirm its molecular formula by measuring the mass of its molecular ion with very high precision (typically to within 5 ppm). This allows for the confident differentiation from other compounds with the same nominal mass but different elemental compositions.

The predicted masses for various adducts of the compound are useful for its identification in complex mixtures.

Predicted HRMS Data for this compound Adducts

Adduct Molecular Formula Predicted m/z
[M+H]⁺ C₁₁H₂₁O₂⁺ 185.15361
[M+Na]⁺ C₁₁H₂₀NaO₂⁺ 207.13555
[M-H]⁻ C₁₁H₁₉O₂⁻ 183.13905

Data sourced from PubChemLite. uni.lu

Electron Ionization (EI) is a common technique used in GC-MS that causes extensive fragmentation. The fragmentation pattern is like a fingerprint for the molecule. For an acetate ester, characteristic losses include acetic acid (60 Da) from the molecular ion.

In the context of metabolite profiling , LC-HRMS is used to search for known and unknown metabolites in biological samples. If this compound or its derivatives were present in a biological system, this technique could detect and identify them based on their accurate mass and retention time. Tandem mass spectrometry (MS/MS) would then be used to fragment the ion of interest, and the resulting fragmentation pattern would be compared to libraries or used for de novo structural elucidation to confirm the identity.

Advanced Chromatographic Techniques for Isomer Differentiation and Purity Assessment

Chromatography is the primary method for separating components of a mixture, making it essential for assessing the purity of a compound and for differentiating its isomers.

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like terpene acetates. sigmaaldrich.comyoutube.com It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

For this compound, GC-MS analysis would be used to:

Assess Purity: A pure sample should ideally show a single chromatographic peak. The presence of other peaks would indicate impurities, which could be identified by their mass spectra.

Differentiate Isomers: Structural isomers often have slightly different boiling points and polarities, leading to different retention times on a GC column. For example, positional isomers of dimethylheptenyl acetate would likely be separable by GC. isolution.re.krresearchgate.net The mass spectra of these isomers might be very similar, but their unique retention times allow for their differentiation.

Analyze Complex Mixtures: In the analysis of essential oils or synthetic reaction mixtures, GC-MS can separate and identify dozens or even hundreds of components in a single run. sigmaaldrich.comshimadzu.com

A typical GC-MS setup for this type of analysis would involve a non-polar or medium-polarity capillary column.

Typical GC-MS Parameters for Terpene Acetate Analysis

Parameter Typical Value/Condition
Column DB-5ms, HP-5ms (5% Phenyl-methylpolysiloxane)
Column Dimensions 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium
Injector Mode Split/Splitless
Temperature Program e.g., 60°C (2 min), then ramp 3-10°C/min to 250-300°C
MS Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-550 |

Chiral Chromatography for Enantiomeric Excess Determination

The this compound molecule possesses a chiral center at the C-6 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The determination of the enantiomeric excess (e.e.), which quantifies the purity of one enantiomer over the other, is critical in fields such as pheromone research and fragrance chemistry, where biological activity is often enantiomer-specific.

Gas chromatography (GC) with a chiral stationary phase (CSP) is the predominant method for determining the e.e. of volatile chiral compounds like this compound. ic.ac.uk This technique offers significant advantages, including the ability to analyze very small sample sizes and the direct separation of enantiomers without prior derivatization. ic.ac.uk

The separation mechanism relies on the differential interaction between the enantiomers and the chiral stationary phase. CSPs are typically composed of a chiral selector, such as a cyclodextrin (B1172386) derivative or an amino acid derivative, which is coated or bonded onto a polysiloxane backbone. gcms.cznih.gov For the analysis of acetate esters, modified cyclodextrin-based columns are frequently employed. gcms.cznih.gov For instance, the enantiomers of linalyl acetate, a structurally related terpenoid acetate, have been successfully resolved using specialized cyclodextrin-based columns. gcms.cz

In a typical analysis, a solution of this compound is injected into the chiral GC system. The enantiomers travel through the column at different rates due to the formation of transient diastereomeric complexes with the CSP, leading to different retention times. The detector, often a flame ionization detector (FID) or a mass spectrometer (MS), records the signal for each eluting enantiomer. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

Table 1: Common Chiral Stationary Phases for Volatile Compound Separation

CSP Type Chiral Selector Example Typical Applications
Cyclodextrin-based Permethylated β-cyclodextrin (e.g., ChiralDex-β-PM) Terpenes, Esters, Alcohols
Cyclodextrin-based Modified cyclodextrins (e.g., Chirasil-Dex) Volatile organics, Amino acids
Amino Acid-based L-valine derivative (e.g., Chirasil-Val) Amino acids, Amines

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for both the analysis and purification of moderately polar to non-polar compounds like this compound. researchgate.netmostwiedzy.pl It is particularly useful for quantifying the compound in mixtures and for isolating it in high purity for further studies. embrapa.brnih.gov

For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common mode used for terpenoids and their derivatives. nih.govrsc.org A typical setup involves a non-polar stationary phase, such as a C18 (octadecylsilane) column, and a polar mobile phase. researchgate.netdigitallibrary.co.in The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time. A common mobile phase for separating terpene acetates consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. researchgate.net Detection is typically performed using a UV detector, as the ester carbonyl group provides some UV absorbance, or a mass spectrometer for greater sensitivity and structural information.

This analytical HPLC method can be scaled up for preparative separations to isolate larger quantities of this compound. embrapa.br Preparative HPLC uses larger columns and higher flow rates to handle increased sample loads. This allows for the purification of the compound from reaction byproducts or natural extracts, yielding a highly pure substance for use as a reference standard or for biological testing.

Table 2: Exemplary HPLC Conditions for Terpenoid Acetate Analysis

Parameter Condition
Column C18 (Octadecylsilane), 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Start at 50% B, increase linearly to 95% B
Flow Rate 1.0 mL/min (Analytical)
Detection UV (210-220 nm) or Mass Spectrometry (MS)

Application of Gas Chromatographic Retention Indices in Identification Methodologies

Gas chromatographic retention indices are a standardized and highly reproducible method for reporting retention data, which is crucial for the tentative identification of volatile compounds. researchgate.netscielo.br The Kováts Retention Index (KI) system is the most widely used, which relates the retention time of an analyte to those of n-alkane standards run under the same temperature-programmed conditions. nist.gov This method is particularly valuable in the analysis of essential oils and fragrance components, where many isomers exist with very similar mass spectra. researchgate.net

The identification of this compound can be significantly strengthened by determining its KI on at least two different GC columns of varying polarity, typically a non-polar and a polar column. semanticscholar.org Non-polar columns commonly use a 100% dimethylpolysiloxane or 5% phenyl-substituted stationary phase (e.g., DB-5, HP-5), while polar columns often employ a polyethylene (B3416737) glycol phase (e.g., DB-WAX, Carbowax 20M). researchgate.net

By comparing the experimentally determined KI values with those in comprehensive databases, a high degree of confidence in the compound's identity can be achieved. While specific KI data for this compound is not widely published, the values for structurally related compounds can provide an estimated range and demonstrate the utility of the technique. The KI value is influenced by factors such as molecular weight, branching, and the position of functional groups and double bonds. researchgate.net

Table 3: Kováts Retention Indices (KI) of Structurally Related Compounds on Different GC Columns

Compound Formula Structure KI on Non-Polar Column (e.g., DB-5) KI on Polar Column (e.g., Carbowax)
6-Methyl-5-hepten-2-one (B42903) C₈H₁₄O Ketone 985 1319
3-Methylbutyl acetate C₇H₁₄O₂ Saturated Acetate 948 1172
Linalyl acetate C₁₂H₂₀O₂ Terpenoid Acetate 1254 1553
Geranyl acetate C₁₂H₂₀O₂ Terpenoid Acetate 1382 1761

Note: KI values are compiled from various sources and may vary slightly depending on the exact chromatographic conditions. researchgate.netresearchgate.netpherobase.compherobase.com

Biotransformation and Biodegradation Studies of 2,5 Dimethyl 2 Hepten 6 Yl Acetate

Microbial Biotransformation Pathways and Metabolite Identification

The microbial biotransformation of 2,5-dimethyl-2-hepten-6-yl acetate (B1210297) is anticipated to commence with the hydrolysis of the ester linkage, a common initial step in the metabolism of esterified compounds by a wide range of microorganisms. This reaction releases acetic acid and the corresponding alcohol, 2,5-dimethyl-2-hepten-6-ol. This primary alcohol can then undergo further microbial modifications.

Fungi, particularly from the genera Penicillium and Fusarium, are well-documented for their capacity to transform terpenoids. nih.govresearchgate.netunife.it Based on studies with structurally similar terpenes, subsequent reactions could involve oxidation of the alcohol to an aldehyde and then to a carboxylic acid, or hydroxylation at various positions on the heptene (B3026448) backbone. For instance, fungi are known to perform regio- and stereoselective hydroxylations on terpene skeletons. researchgate.net

Bacterial degradation, as observed with other esters like phthalates and isoprenoids, also typically begins with esterase-mediated hydrolysis. nih.govnih.gov Bacteria such as Pseudomonas and various marine strains possess robust enzymatic systems for breaking down organic esters. nih.govnih.govacs.org Following hydrolysis, the resulting alcohol and fatty acid (in this case, acetic acid) are channeled into central metabolic pathways. acs.orgnih.gov The degradation of the C-C backbone of the resulting heptenol could proceed via pathways analogous to fatty acid β-oxidation after initial modifications. acs.org

Table 1: Predicted Microbial Biotransformation Products of 2,5-Dimethyl-2-hepten-6-yl Acetate

Precursor CompoundPredicted MetaboliteTransformation TypePotential Microorganism
This compound2,5-Dimethyl-2-hepten-6-olHydrolysisPenicillium sp., Fusarium sp., Pseudomonas sp.
2,5-Dimethyl-2-hepten-6-ol2,5-Dimethyl-2-hepten-6-alOxidationFungi, Bacteria
2,5-Dimethyl-2-hepten-6-al2,5-Dimethyl-2-hepten-6-oic acidOxidationFungi, Bacteria
2,5-Dimethyl-2-hepten-6-olHydroxylated derivativesHydroxylationFungi

This table presents hypothetical data based on known microbial transformations of similar compounds.

Enzymatic Transformations and Catalytic Specificity of Relevant Biocatalysts

The key enzymes involved in the initial biotransformation of this compound are esterases, particularly lipases and cutinases. These enzymes catalyze the hydrolysis of the ester bond and are known for their broad substrate specificity, making them effective catalysts for a wide array of esters. nih.gov Lipases are widely utilized in biotechnological applications due to their stability in organic solvents, high chemo-, regio-, and enantioselectivity, and their ability to function under mild conditions. utas.edu.au

Candida antarctica lipase (B570770) B (CAL-B) is a particularly versatile and frequently studied lipase known for its ability to catalyze both the hydrolysis and synthesis (acetylation) of various alcohols, including those with complex structures. nih.govresearchgate.net It is highly probable that CAL-B would efficiently catalyze the hydrolysis of this compound to its corresponding alcohol. The catalytic mechanism of such lipases typically follows a Ping-Pong Bi-Bi mechanism, involving the formation of an acyl-enzyme intermediate. nih.gov

The specificity of these enzymes can be influenced by the structure of both the acyl and alcohol moieties of the ester. For instance, the bulkiness of the ester group can affect the rate of hydrolysis. nih.gov In the case of this compound, the branched nature of the heptenyl group may influence the binding affinity and catalytic efficiency of different microbial lipases.

Table 2: Potential Biocatalysts for the Transformation of this compound

EnzymeSource OrganismCatalytic ReactionPotential Application
LipaseCandida antarcticaHydrolysis/AcetylationKinetic resolution, Synthesis of derivatives
EsterasePseudomonas sp.HydrolysisBiodegradation
CutinaseFungiHydrolysisBiodegradation
Alcohol DehydrogenaseVarious microbesOxidation of alcoholProduction of aldehydes/ketones

This table contains inferred data based on the general literature on enzymatic transformations of esters.

Metabolic Fate in Model Organisms (e.g., Fungi, Bacteria, Insects)

The metabolic fate of this compound in different model organisms would likely vary based on their specific enzymatic capabilities.

Fungi: In fungi, such as Aspergillus and Penicillium species, the initial hydrolysis of the acetate ester would be followed by a series of detoxification and secondary metabolism reactions. nih.govresearchgate.net Fungi are known to produce a variety of oxygenated terpenes. nih.gov Therefore, the resulting 2,5-dimethyl-2-hepten-6-ol could be further metabolized through hydroxylation, epoxidation, or cleavage of the carbon chain, leading to a diverse array of more polar and water-soluble compounds that can be more easily excreted. nih.govunife.it

Bacteria: In bacteria, the primary metabolic fate would likely be complete mineralization. Following the initial hydrolysis, both the acetate and the 2,5-dimethyl-2-hepten-6-ol would be funneled into central metabolic pathways. Acetate can directly enter the Krebs cycle after conversion to acetyl-CoA. nih.gov The alcoholic part, after potential oxidation to the corresponding carboxylic acid, could be degraded through pathways analogous to fatty acid β-oxidation, ultimately breaking down the carbon skeleton to smaller molecules that can be used for energy and biomass production. nih.govacs.org Some bacteria are known to utilize hydrocarbons and related compounds as their sole carbon source. frontiersin.org

Insects: The metabolism of terpenes and their derivatives in insects is often linked to the production of pheromones, defensive compounds, or hormones. eurekalert.orgsciencedaily.comnih.gov If this compound were ingested by an insect, it would likely be hydrolyzed by esterases in the gut or fat body. The resulting alcohol could then potentially be modified by insect enzymes, such as cytochrome P450s, to be incorporated into other metabolic pathways or excreted. Insects have evolved sophisticated enzymatic systems to deal with a wide variety of plant-derived terpenes, and these systems could also metabolize synthetic analogs. nih.govnih.gov The emergence of terpene synthase enzymes in insects from primary metabolism enzymes highlights their capacity to produce and modify a diverse range of terpenoid structures. nih.govnih.govnsf.gov

Computational Chemistry and Theoretical Modeling of 2,5 Dimethyl 2 Hepten 6 Yl Acetate

Quantum Chemical Calculations of Molecular Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 2,5-dimethyl-2-hepten-6-yl acetate (B1210297), these calculations can predict its three-dimensional geometry, electronic structure, and thermodynamic stability with high accuracy.

Molecular Structure and Stability: The first step in a computational study is to determine the molecule's most stable conformation through geometry optimization. Using a standard DFT functional, such as B3LYP with a basis set like 6-311++G**, the Cartesian coordinates of each atom are adjusted until a minimum on the potential energy surface is located. This process yields precise data on bond lengths, bond angles, and dihedral angles. For 2,5-dimethyl-2-hepten-6-yl acetate, key parameters would include the C=C double bond length in the heptene (B3026448) chain, the C-O-C bond angles of the ester group, and the rotational conformation around the chiral center at C6.

Electronic Properties and Reactivity: Once the optimized geometry is obtained, further calculations can reveal its electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack. For this acetate, the HOMO is expected to be localized around the electron-rich C=C double bond, while the LUMO would likely be centered on the electrophilic carbonyl carbon of the ester group.

A hypothetical data table summarizing the results of such a DFT calculation is presented below.

Calculated PropertyHypothetical ValueSignificance
Total Energy (Hartree)-620.1234Indicator of overall thermodynamic stability.
Dipole Moment (Debye)1.85 DMeasures molecular polarity, affecting solubility and intermolecular forces.
HOMO Energy (eV)-6.54 eVEnergy of the outermost electrons; relates to ionization potential.
LUMO Energy (eV)-0.21 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (eV)6.33 eVIndicates chemical reactivity and electronic excitation energy.

Molecular Dynamics Simulations of Interactions with Receptor Proteins or Enzymes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. chemspider.com These simulations can provide detailed insights into how a ligand, such as this compound, interacts with a biological target like a receptor or enzyme. Given its ester structure, a likely class of interacting enzymes would be esterases or lipases, which catalyze the hydrolysis of ester bonds.

Simulation Protocol: An MD simulation would begin by placing the optimized structure of this compound into the binding site of a target protein. The entire system, including the protein, the ligand, and surrounding water molecules, is then simulated for a period typically ranging from nanoseconds to microseconds. The simulation calculates the forces between all atoms and uses Newton's equations of motion to predict their subsequent positions and velocities. chemspider.com

Interaction Analysis: Analysis of the MD trajectory can reveal crucial information about the binding event. This includes identifying the key amino acid residues in the receptor that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. It also allows for the calculation of the binding free energy, which quantifies the affinity of the ligand for the protein. For this compound, one would expect the hydrophobic heptene chain to form van der Waals interactions within a nonpolar pocket of the enzyme, while the ester group could interact with polar or charged residues in the active site. The stability of the ligand within the binding pocket over the course of the simulation indicates a stable binding mode.

A hypothetical data table summarizing the output from an MD simulation is shown below.

Interaction ParameterHypothetical FindingInterpretation
Binding Free Energy (ΔG, kcal/mol)-7.2 kcal/molIndicates a spontaneous and moderately strong binding affinity.
Key Interacting ResiduesSer124, His245, Leu88, Trp150Identifies specific amino acids crucial for binding (e.g., catalytic triad, hydrophobic pocket).
Average RMSD of Ligand (Å)1.2 ÅLow root-mean-square deviation indicates the ligand maintains a stable conformation in the binding site.
Number of Hydrogen Bonds1 (average)Quantifies specific polar interactions, likely involving the ester's carbonyl oxygen.

In Silico Prediction and Refinement of Structure-Activity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the biological activity of molecules based on their physicochemical properties. nih.gov For this compound, a QSAR study could be employed to guide the design of new analogs with potentially enhanced activity (e.g., as a fragrance molecule or a pheromone).

QSAR Model Development: A QSAR model is built by first compiling a dataset of structurally related molecules with known activities. For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). A mathematical equation is then generated that correlates these descriptors with the observed biological activity.

Refining Structure-Activity Relationships: Once a predictive QSAR model is established, it can be used to screen virtual libraries of new, unsynthesized analogs of this compound. By systematically modifying the structure—for instance, by changing the length of the alkyl chain, altering the position of the double bond, or substituting the acetate group—the model can predict which modifications are likely to increase or decrease activity. This allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. For example, a model might predict that increasing the hydrophobicity (higher logP value) enhances binding to a hypothetical olfactory receptor.

A sample data table for a QSAR study is presented below, showing hypothetical data for a series of analogs.

AnalogModificationMolecular Weight (g/mol)LogPPredicted Activity (IC50, µM)
Parent CompoundNone184.283.35.2
Analog 1Ethyl ester instead of acetate198.313.74.1
Analog 2Saturated heptane (B126788) chain186.293.48.9
Analog 3Hydroxyl instead of acetate142.242.715.4

Reaction Pathway Analysis and Transition State Modeling for Synthetic Design

The most common laboratory synthesis of this compound would likely involve the esterification of its corresponding alcohol, 2,5-dimethyl-2-hepten-6-ol, with acetic acid or one of its derivatives (like acetic anhydride). Computational chemistry can model this entire reaction to understand its mechanism, energetics, and potential barriers.

Modeling the Fischer Esterification Reaction: The acid-catalyzed Fischer esterification proceeds through several steps, including protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. Each of these species—reactants, intermediates, transition states, and products—can be modeled using quantum chemical methods.

Transition State Theory: A key goal is to locate the transition state (TS) structure for the rate-determining step, which is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon. By calculating the energy of this TS, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction rate. This analysis can help in selecting the optimal reaction conditions (e.g., catalyst, temperature) for the synthesis. Comparing the activation energies for the esterification of primary, secondary, and tertiary alcohols can computationally confirm the experimental observation that reactivity generally decreases from primary to tertiary due to increased steric hindrance around the alcohol group.

A hypothetical energy profile for the synthesis is summarized in the table below.

SpeciesRelative Energy (kcal/mol)Description
Reactants (Alcohol + Acid)0.0Baseline energy of the starting materials.
Transition State 1 (TS1)+15.5Energy barrier for the formation of the tetrahedral intermediate.
Tetrahedral Intermediate-5.2A relatively stable intermediate along the reaction coordinate.
Transition State 2 (TS2)+12.8Energy barrier for the elimination of water.
Products (Ester + Water)-2.5Overall reaction is slightly exothermic.

Future Directions and Emerging Research Gaps for 2,5 Dimethyl 2 Hepten 6 Yl Acetate

Development of Novel and Green Synthetic Methodologies for Sustainable Production

Currently, there are no published specific synthetic routes for 2,5-Dimethyl-2-hepten-6-yl acetate (B1210297). Future research should prioritize the development of efficient and environmentally benign synthesis methods. Drawing inspiration from the synthesis of related compounds, several avenues can be explored.

For instance, the synthesis of 2,6-dimethylhepta-1,5-dien-3-yl acetate, a pheromone of the Comstock mealybug, is achieved through the acetylation of the corresponding alcohol. psu.edugoogle.com A similar approach could be investigated for 2,5-Dimethyl-2-hepten-6-yl acetate, starting from the precursor alcohol, 2,5-Dimethyl-2-hepten-6-ol. The development of this precursor alcohol would be a critical first step.

Furthermore, green chemistry principles should be integrated into these synthetic strategies. This could involve utilizing biocatalysts, employing solvent-free reaction conditions, or using renewable starting materials. The synthesis of 6-Methyl-5-hepten-2-one (B42903), an intermediate for various flavors and fragrances, from sources like isobutylene (B52900) or isoprene, highlights the potential for using readily available feedstocks. chemicalbook.com

Table 1: Potential Synthetic Approaches for this compound

Precursor CompoundPotential Reaction TypeKey Considerations
2,5-Dimethyl-2-hepten-6-olAcetylationDevelopment of an efficient synthesis for the precursor alcohol.
Readily available alkenes/alkynesMulti-step synthesisExploration of catalytic C-C bond formation and functional group interconversion.
Renewable feedstocksBiocatalytic conversionIdentification of suitable enzymes and optimization of reaction conditions.

Advancement in Analytical Techniques for Trace Analysis and Chiral Separation in Complex Matrices

The ability to detect and quantify this compound at trace levels will be crucial for studying its potential biological and ecological roles. Future research should focus on developing sensitive and selective analytical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) are standard for the analysis of volatile compounds and would likely be the primary tool.

A significant challenge and research gap lies in the chiral separation of its stereoisomers. Many terpene acetates exhibit stereoisomerism, with different isomers often possessing distinct biological activities. The pheromone of the Comstock mealybug, for example, is an optically active isomer of 2,6-dimethyl-1,5-heptadien-3-yl acetate. google.com Therefore, the development of chiral chromatographic methods, such as chiral GC, will be essential to separate and identify the specific stereoisomers of this compound.

Table 2: Potential Analytical Techniques for this compound

Analytical TechniquePurposePotential Research Focus
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantificationMethod development for trace analysis in complex matrices (e.g., insect extracts, plant volatiles).
Chiral Gas ChromatographySeparation of stereoisomersSynthesis of chiral stationary phases or derivatizing agents for effective separation.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidationComplete assignment of ¹H and ¹³C NMR spectra for all stereoisomers.

Uncovering Novel Biological Functions and Ecological Roles in Underexplored Systems

The structural similarity of this compound to known insect pheromones and plant volatiles suggests it may have undiscovered biological functions. A critical area for future research is to investigate its potential role as a semiochemical. This could involve screening for its activity as a pheromone, allomone, or kairomone in various insect species, particularly in agricultural pests where novel control strategies are needed.

The Comstock mealybug, for example, is a significant pest of various crops, and its sex pheromone, 2,6-dimethyl-l,5-heptadien-3-yl acetate, is a key component in its management. psu.edugoogle.com Investigating whether this compound or its isomers have any attractive or repellent effects on this or other pest species could lead to new pest management tools.

Furthermore, its presence in the volatile emissions of plants could indicate a role in plant-insect interactions or plant defense mechanisms. Research should focus on screening various plant species for the presence of this compound and investigating its ecological significance.

Applications in Biorefining and Value-Added Chemical Production from Renewable Resources

Terpenoids and their derivatives are valuable building blocks in the chemical industry. As a C11 acetate ester, this compound could potentially serve as a precursor for the synthesis of other value-added chemicals. Future research could explore its conversion into polymers, surfactants, or other specialty chemicals.

The production of this compound from renewable resources through biorefining processes is another promising research avenue. This could involve the microbial fermentation of sugars or other biomass-derived feedstocks to produce the carbon skeleton, followed by chemical or enzymatic steps to introduce the desired functional groups. The synthesis of 6-Methyl-5-hepten-2-one, a key intermediate for vitamins and fragrances, from bio-based feedstocks provides a model for such an approach. chemicalbook.com

Q & A

Q. Table 1. Comparative Synthesis Conditions

ParameterMethod A (Reflux) Method B (Catalytic)
CatalystH2_2SO4_4Acidic resin
Reaction Time (hrs)46
Yield (%)65–7075–80
Purity (HPLC)≥95%≥98%

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey Peaks/FeaturesReference Compound
1H^1H NMRδ 2.05 (CH3_3COO), δ 5.35 (C=C)Ethyl acetate
IR1740 cm1^{-1} (C=O)Cholesteryl acetate
EI-MSm/z 170 (M+^+)Vinyl acetate

Critical Considerations

  • Structural Refinement : Always validate crystallographic data with SHELX’s residual density maps to avoid overfitting .
  • Isomerization Studies : Account for solvent polarity effects, as seen in ethyl acetate’s transesterification equilibria .
  • Computational Limits : Use hybrid DFT-MD approaches to balance accuracy and computational cost for lipid interaction studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.